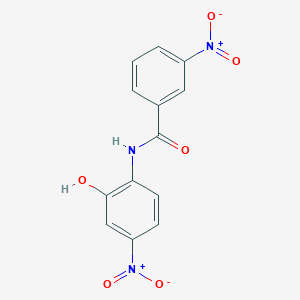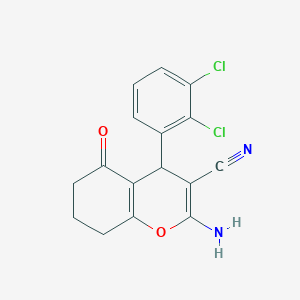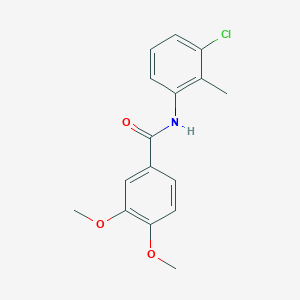![molecular formula C24H21N3O6 B11534271 3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11534271.png)
3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate is a complex organic compound that features a combination of aromatic rings, nitro groups, and amide linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common route involves the following steps:
Formation of 2-(2,6-Dimethylphenoxy)acetic acid: This can be achieved by reacting 2,6-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation: The 2-(2,6-dimethylphenoxy)acetic acid is then reacted with an amine to form the corresponding amide.
Formation of the Imino Group: The amide is then treated with a suitable reagent to introduce the imino group.
Coupling with 4-Nitrobenzoic Acid: Finally, the imino compound is coupled with 4-nitrobenzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the imino group.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Products may include quinones and other oxidized aromatic compounds.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Activity: The compound could be investigated for potential biological activities such as antimicrobial or anticancer properties.
Medicine
Drug Development: Due to its structural features, it may be explored as a lead compound in drug development.
Industry
Materials Science: The compound could be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate
- 2-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate
- 4-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate
Uniqueness
The uniqueness of 3-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C24H21N3O6 |
|---|---|
Poids moléculaire |
447.4 g/mol |
Nom IUPAC |
[3-[(E)-[[2-(2,6-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C24H21N3O6/c1-16-5-3-6-17(2)23(16)32-15-22(28)26-25-14-18-7-4-8-21(13-18)33-24(29)19-9-11-20(12-10-19)27(30)31/h3-14H,15H2,1-2H3,(H,26,28)/b25-14+ |
Clé InChI |
PQWZXWASYIOOEQ-AFUMVMLFSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-4-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11534192.png)



![N-[2-(4-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B11534215.png)

![N-(4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)acetamide](/img/structure/B11534223.png)
![(2R,3R,10bS)-2-(3,4-dichlorophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11534230.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-bromophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11534242.png)
![N-methyl-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11534245.png)

![2-[(2E)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11534266.png)
![4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11534267.png)
![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-3-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11534278.png)
